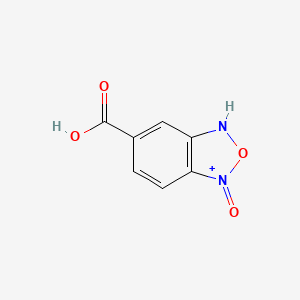

1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-オキシ-ベンゾ(1,2,5)オキサジアゾール-5-カルボン酸は、分子式C7H4N2O4、分子量180.121 g/molの複素環式化合物です 。これは、そのユニークな構造特性と科学および産業のさまざまな分野における多様な用途で知られるオキサジアゾールファミリーのメンバーです。

準備方法

合成経路と反応条件: 1-オキシ-ベンゾ(1,2,5)オキサジアゾール-5-カルボン酸の合成は、通常、2段階のプロセスで行われます。最初に、N-オキシド中間体が、アルカリ性エタノール水溶液中で次亜塩素酸ナトリウムの存在下で生成されます。 この中間体はその後、カルボン酸を形成するために還元されます 。 別の方法では、1,4-ジオキサン中の水性アンモニアの存在下で、ベンゾ[c][1,2,5]オキサジアゾール-5-カルボン酸をアシルクロリドを介して一次アミドに変換します 。

工業生産方法: 1-オキシ-ベンゾ(1,2,5)オキサジアゾール-5-カルボン酸の特定の工業生産方法は、広く文書化されていませんが、一般的なアプローチは、収率と純度を最適化して、前述の合成経路を使用して大規模合成を行うことです。

化学反応の分析

反応の種類: 1-オキシ-ベンゾ(1,2,5)オキサジアゾール-5-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は、この化合物を対応するアミンまたはアルコール誘導体に変換することができます。

置換: この化合物は求核置換反応に関与することができ、さまざまな置換誘導体の形成につながります。

一般的な試薬と条件:

酸化: アルカリ性媒体中の次亜塩素酸ナトリウム。

還元: パラジウム触媒の存在下での水素ガス。

主要な製品:

酸化生成物: さまざまな酸化誘導体。

還元生成物: アミンとアルコール。

置換生成物: 置換アミドおよびその他の誘導体。

科学研究への応用

1-オキシ-ベンゾ(1,2,5)オキサジアゾール-5-カルボン酸は、科学研究において、次のような幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています.

医学: 創薬における治療の可能性について探求されています。

科学的研究の応用

1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of advanced materials and polymers.

作用機序

1-オキシ-ベンゾ(1,2,5)オキサジアゾール-5-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が関与しています。 たとえば、深いLUMOエネルギーレベルを持つことが発見されており、特定のアプリケーションにおける電子注入を促進します 。 さらに、その誘導体は、免疫調節に関与するタンパク質であるPD-L1に対して強力な阻害活性を示しています 。

類似化合物:

- ベンゾ[c][1,2,5]オキサジアゾール-5-カルボン酸

- 1,2,5-オキサジアゾール-3-カルボン酸

- 5-フェニル-1,3,4-オキサジアゾール-2-カルボン酸

- 5-(4-ブロモフェニル)-1,3,4-オキサジアゾール-2-カルボン酸

独自性: 1-オキシ-ベンゾ(1,2,5)オキサジアゾール-5-カルボン酸は、材料科学や医薬品化学におけるさまざまな用途に適した特定の電子特性を与えるユニークな構造特性により際立っています。さまざまな化学反応を起こす能力は、類似の化合物と比較してその汎用性をさらに高めます。

類似化合物との比較

- Benzo[c][1,2,5]oxadiazole-5-carboxylic acid

- 1,2,5-Oxadiazole-3-carboxylic acid

- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness: 1-Oxy-benzo(1,2,5)oxadiazole-5-carboxylic acid stands out due to its unique structural properties, which confer specific electronic characteristics, making it suitable for various applications in materials science and medicinal chemistry. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds.

特性

分子式 |

C7H5N2O4+ |

|---|---|

分子量 |

181.13 g/mol |

IUPAC名 |

1-oxo-3H-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid |

InChI |

InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H-,8,10,11,12)/p+1 |

InChIキー |

ADHGVBVITJGCDH-UHFFFAOYSA-O |

正規SMILES |

C1=CC2=C(C=C1C(=O)O)NO[N+]2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992805.png)

![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)

![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)

![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)

![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)

![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)

![8-[(3-bromobenzyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992878.png)

![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)